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Compound of Interest

Compound Name: 1-Alaninechlamydocin

Cat. No.: B10782682 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of apoptosis induction by three

distinct chemical agents: 1-Alaninechlamydocin, a histone deacetylase (HDAC) inhibitor;

Staurosporine, a broad-spectrum protein kinase inhibitor; and Etoposide, a topoisomerase II

inhibitor. Understanding the divergent pathways these compounds utilize to trigger

programmed cell death is crucial for their application in research and potential therapeutic

development.

At a Glance: Comparative Overview
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Mechanism of Action: A Detailed Comparison
1-Alaninechlamydocin: The Epigenetic Inducer
1-Alaninechlamydocin, a potent member of the chlamydocin family of cyclic tetrapeptides,

induces apoptosis primarily through the inhibition of histone deacetylases (HDACs). This

epigenetic modulation leads to a cascade of events culminating in programmed cell death.

The primary mechanism involves the inhibition of HDAC activity, leading to the accumulation of

acetylated histones H3 and H4.[1] This results in a more open chromatin structure, altering the

expression of genes involved in cell cycle regulation and apoptosis. A key consequence is the

increased expression of the cyclin-dependent kinase inhibitor p21(cip1/waf1), which leads to

cell cycle arrest in the G2/M phase.[1]

Subsequently, 1-Alaninechlamydocin triggers the intrinsic apoptotic pathway through the

activation of caspase-3. Activated caspase-3 then cleaves p21(cip1/waf1), pushing the cell

from arrest into apoptosis.[1] A notable feature of chlamydocin-induced apoptosis is the

proteasome-mediated degradation of survivin, an inhibitor of apoptosis protein (IAP).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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